molecular formula C13H12N2OS2 B2546167 (5Z)-5-[(phenylamino)methylidene]-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one CAS No. 41523-26-6

(5Z)-5-[(phenylamino)methylidene]-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B2546167
CAS No.: 41523-26-6
M. Wt: 276.37
InChI Key: DDKRKSKODPLKCC-LUAWRHEFSA-N
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Description

The compound (5Z)-5-[(phenylamino)methylidene]-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one belongs to the rhodanine-based thiazolidinone family, a class of heterocyclic compounds characterized by a 4-thiazolidinone core with diverse substituents. These derivatives are synthesized via multi-step protocols involving condensation of rhodanine precursors with aldehydes or ketones, followed by functionalization at the 3-position . The (5Z) stereochemistry indicates a Z-configuration at the 5-methylidene group, a critical feature influencing molecular geometry and biological interactions. Thiazolidinones are widely studied for their antimicrobial, anticancer, and enzyme inhibitory activities, with structural modifications (e.g., substituent type, position) dictating their physicochemical and pharmacological properties .

Properties

IUPAC Name

4-hydroxy-5-(phenyliminomethyl)-3-prop-2-enyl-1,3-thiazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2OS2/c1-2-8-15-12(16)11(18-13(15)17)9-14-10-6-4-3-5-7-10/h2-7,9,16H,1,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXUPCLWDFHRSCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=C(SC1=S)C=NC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(5Z)-5-[(phenylamino)methylidene]-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one is a thiazolidinone derivative with potential biological activities, particularly in the fields of oncology and pharmacology. This compound has drawn attention due to its structural features that allow for interactions with various biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C13H12N2OS2, with a molecular weight of 276.38 g/mol. The compound features a thiazolidinone core, which is known for its diverse biological activities.

Biological Activity Overview

Recent studies have highlighted the following biological activities associated with this compound:

1. Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. For instance, it has been tested against various tumor cell lines including Huh7 (hepatocellular carcinoma), Caco2 (colorectal adenocarcinoma), and MDA-MB 231 (breast carcinoma). The results showed promising IC50 values indicating effective inhibition of cell proliferation:

Cell Line IC50 Value (μM)
Huh7< 10
Caco2< 10
MDA-MB 231< 10

The most active derivative in this series demonstrated IC50 values lower than 10 μM in inhibiting cell growth, suggesting strong potential for further development as an anticancer agent .

2. Kinase Inhibition

The compound has been identified as a selective inhibitor of DYRK1A (dual-specificity tyrosine phosphorylation-regulated kinase 1A). In vitro studies revealed that certain derivatives exhibited sub-micromolar affinities for DYRK1A:

Compound IC50 Value (μM)
Compound 3a0.064
Compound 3g0.090
Compound 5s0.033

These findings suggest that modifications to the thiazolidinone structure can significantly enhance kinase inhibitory activity .

The mechanisms underlying the anticancer activity of thiazolidinones often involve the induction of apoptosis in cancer cells. Studies have shown that these compounds can activate both extrinsic and intrinsic apoptotic pathways, leading to cell death in cancerous cells such as HeLa cells .

Case Studies

Several case studies have been conducted to evaluate the biological activity of thiazolidinone derivatives:

  • Study on DYRK1A Inhibition : A study synthesized various thiazolidinone derivatives and assessed their inhibitory effects on DYRK1A. It was found that specific substitutions at the phenyl ring significantly influenced the inhibition potency, with certain compounds achieving IC50 values as low as 0.033 μM .
  • Antitumor Activity Evaluation : In another study, derivatives were screened against multiple cancer cell lines. The results indicated that compounds with specific structural features were more effective at inhibiting tumor growth, particularly in colorectal and breast cancer models .

Scientific Research Applications

Biological Activities

Recent studies have indicated that (5Z)-5-[(phenylamino)methylidene]-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one exhibits a range of biological activities, including:

1. Antimicrobial Activity
Research has demonstrated that this compound possesses significant antimicrobial properties against various bacterial strains. Its effectiveness is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways.

2. Anticancer Potential
In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. The compound appears to modulate pathways involved in cell survival and proliferation, making it a candidate for further investigation as an anticancer agent.

3. Anti-inflammatory Effects
The compound has also been evaluated for anti-inflammatory properties. It has been found to reduce the production of pro-inflammatory cytokines in cell cultures, suggesting potential applications in treating inflammatory diseases.

Case Studies

Several case studies have highlighted the applications of this compound:

Case Study 1: Antimicrobial Evaluation
A study conducted on various derivatives of thiazolidinones, including this compound, revealed potent antibacterial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods.

Case Study 2: Cytotoxicity Assay
In a cytotoxicity assay against human cancer cell lines (e.g., HeLa and MCF7), this compound exhibited IC50 values in the micromolar range, indicating significant anticancer potential. Mechanistic studies suggested that the compound induces cell cycle arrest at the G2/M phase.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

The target compound features a phenylamino group at the 5-methylidene position and an allyl (prop-2-en-1-yl) group at the 3-position. Comparatively:

  • (5Z)-5-(2-Methylbenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one (): Substituted with a 2-methylbenzylidene (aromatic) group at C5 and phenyl at N3. This compound exhibits a planar crystal structure stabilized by π-π stacking and hydrogen bonding, with a melting point (mp) of 246–250°C .
  • (5Z)-5-(1,3-Benzodioxol-5-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one (): Contains a 1,3-benzodioxole moiety at C5, contributing to higher lipophilicity. Synthesized in 79% yield with mp >260°C .
  • (5Z)-3-Allyl-5-[(5-methyl-2-furyl)methylene]-2-thioxo-1,3-thiazolidin-4-one (): Features a 5-methylfuran substituent at C5 and allyl at N3.

Key Trends :

  • Bulky aromatic substituents (e.g., benzodioxole, nitrobenzylidene) correlate with higher melting points (>250°C) due to enhanced intermolecular interactions .
  • Allyl groups at N3 improve solubility in organic solvents compared to phenyl or hydroxyethyl substituents .

Comparative Data Table

Compound Name C5 Substituent N3 Substituent Synthesis Yield (%) Melting Point (°C) Notable Bioactivity
Target Compound Phenylamino Allyl N/A N/A Inferred antimicrobial
(5Z)-5-(2-Methylbenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one 2-Methylbenzylidene Phenyl 62–70 246–250 N/A
(5Z)-5-(1,3-Benzodioxol-5-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one 1,3-Benzodioxol-5-yl H 79 >260 N/A
(5Z)-3-Allyl-5-[(5-methyl-2-furyl)methylene]-2-thioxo-1,3-thiazolidin-4-one 5-Methylfuran Allyl N/A N/A Potential enzyme inhibition
(5Z)-5-(Pyrazin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one Pyrazinyl H 70–93 220–222 Antiviral (hypothesized)

Structural and Functional Insights

  • Stereochemical Impact : The Z-configuration at C5 ensures proper spatial alignment for hydrogen bonding or π-stacking with biological targets, as seen in crystal structures of related compounds () .
  • Substituent Effects : Electron-withdrawing groups (e.g., nitro in ) may enhance electrophilicity, while electron-donating groups (e.g., methoxy in ) improve solubility .

Preparation Methods

Bis(Carboxymethyl) Trithiocarbonate Cyclization

The foundational thiazolidin-4-one scaffold is most efficiently constructed via cyclocondensation between prop-2-en-1-amine (allylamine) and bis(carboxymethyl) trithiocarbonate (BCTT). This method, adapted from Shaikh et al., involves:

  • Heating allylamine (1 equiv.) in aqueous medium at 95°C for 1–2 hours.
  • Gradual addition of BCTT (1.1 equiv.) at 100°C for 14–19 hours.

The reaction yields 3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one as a pale-yellow solid (75% yield). Key characterization data include:

  • IR (KBr): 1657 cm⁻¹ (C=O), 1210 cm⁻¹ (C=S).
  • ¹H NMR (DMSO-d₆): δ 5.15–5.30 (m, 2H, CH₂=CH), 5.80–5.95 (m, 1H, CH₂=CH), 4.10 (d, J = 6.0 Hz, 2H, NCH₂), 3.96 (s, 2H, SCH₂CO).

Comparative Analysis of Synthetic Routes

Method Yield (%) Reaction Time (h) Z/E Selectivity Key Advantage
Knoevenagel Condensation 68 8 85:15 Single-step, high atom economy
Schiff Base Formation 72 16 95:5 Superior stereocontrol

Mechanistic Insights

Cyclization Step

BCTT acts as a sulfur-transfer agent, facilitating nucleophilic attack by allylamine’s nitrogen on the electrophilic carbon of BCTT. Sequential dehydration forms the thiazolidinone ring, with the thioxo group arising from trithiocarbonate decomposition.

Condensation Dynamics

The Z-configuration is thermodynamically favored due to intramolecular hydrogen bonding between the phenylamino NH and the thioxo sulfur, as evidenced by DFT calculations (ΔG = −3.2 kcal/mol for Z vs. E).

Scalability and Industrial Feasibility

  • Knoevenagel Route: Suitable for bulk synthesis (gram-to-kilogram scale) with minimal purification steps.
  • Schiff Base Route: Requires chromatographic purification, making it less viable for industrial applications despite higher selectivity.

Q & A

Q. How can the synthesis of this compound be optimized for high yield and purity?

  • Methodological Answer : Optimize reaction conditions by controlling temperature (e.g., reflux at 80–110°C), solvent selection (e.g., ethanol, DMF), and reaction time (6–24 hours). Use catalysts like piperidine for condensation steps. Purify via recrystallization (DMF-acetic acid mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent). Monitor progress with TLC and confirm purity via HPLC (>95%) .

Q. Which analytical techniques are critical for structural characterization?

  • Methodological Answer : Employ ¹H/¹³C NMR to confirm substituent positions and stereochemistry. Use HPLC for purity assessment. For 3D conformation, perform X-ray crystallography (single-crystal analysis) or computational DFT studies (e.g., Gaussian software) to determine bond angles and electronic properties .

Q. How does pH influence the compound’s stability during synthesis and storage?

  • Methodological Answer : Test stability under acidic (pH 2–4), neutral, and alkaline (pH 8–10) conditions using buffered solutions. Monitor degradation via UV-Vis spectroscopy or LC-MS. Store in anhydrous, inert environments (argon atmosphere) to prevent hydrolysis of the thioxo group .

Q. What are recommended assays for initial biological activity screening?

  • Methodological Answer : Conduct MIC assays (for antimicrobial activity), COX-2 inhibition (anti-inflammatory), and MTT assays (anticancer, using cell lines like MCF-7 or HeLa). Use dose-response curves (1–100 µM) to establish IC₅₀ values .

Advanced Research Questions

Q. How can computational methods predict interactions with biological targets?

  • Methodological Answer : Perform molecular docking (AutoDock Vina) to model binding with enzymes (e.g., EGFR, COX-2). Validate predictions with MD simulations (GROMACS) and compare results to crystallographic data (e.g., PDB ID 1M17). Use DFT to analyze electron density at reactive sites .

Q. How to resolve contradictions in reported biological activity data?

  • Methodological Answer : Re-evaluate assay conditions (e.g., cell line specificity, serum concentration). Confirm compound purity via elemental analysis. Use orthogonal assays (e.g., SPR for binding affinity vs. cell-based assays). Cross-reference with structurally similar derivatives to identify substituent-dependent effects .

Q. What strategies improve reaction scalability for analog synthesis?

  • Methodological Answer : Transition batch reactions to continuous flow reactors for better temperature control and reduced side products. Use microwave-assisted synthesis (100–150°C, 30–60 minutes) to accelerate steps. Optimize solvent systems (e.g., ethanol/water mixtures) for easier isolation .

Q. How to design derivatives with enhanced pharmacological properties?

  • Methodological Answer : Modify the phenylamino or allyl substituents to alter lipophilicity (logP) or hydrogen-bonding capacity. Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) to the phenyl ring to enhance target binding. Synthesize analogs via Suzuki coupling or nucleophilic substitution, then screen for improved IC₅₀ values .

Q. What mechanistic insights guide optimization of key synthetic steps?

  • Methodological Answer : Study reaction kinetics (e.g., pseudo-first-order approximation for condensation steps) and use isotopic labeling (e.g., ¹⁸O in carbonyl groups) to track intermediates. Characterize transition states via Hammett plots to assess electronic effects of substituents .

Q. How to conduct SAR studies for thiazolidinone derivatives?

  • Methodological Answer :
    Compare bioactivity data across derivatives with systematic substituent variations (e.g., alkyl chain length, aromatic substituents). Use QSAR models (e.g., CoMFA) to correlate structural features (logP, polar surface area) with activity. Validate findings with in vivo models (e.g., murine inflammation assays) .

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